4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
- The bromine atom (Br) and the isopropoxyethyl group (C$_2$H$_5$O) are attached to the pyrazole ring, conferring specific properties and reactivity.
4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine: Br−C6H4−N(CH3)2−C2H5−O
.Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-1H-pyrazole with 2-isopropoxyethylamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at an elevated temperature.
Industrial Production Methods: While industrial-scale production details may vary, the compound can be synthesized using established methods in chemical manufacturing.
Chemical Reactions Analysis
Reactivity: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions include derivatives of the pyrazole ring with modified substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers explore its potential as a pharmacophore or bioactive scaffold.
Industry: It may find applications in materials science or as intermediates in fine chemical synthesis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins) to exert its effects.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine’s uniqueness lies in its specific combination of substituents (bromine and isopropoxyethyl).
Similar Compounds: Other pyrazole derivatives with different substituents (e.g., alkyl, aryl, or halogen groups) are structurally related.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully explored.
Properties
Molecular Formula |
C8H14BrN3O |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-bromo-1-(2-propan-2-yloxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
ZWDDQXRMPDFULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.